13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Overview
Description
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused bicyclic system containing nitrogen atoms, making it an interesting subject for chemical and pharmacological research .
Scientific Research Applications
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Used in the development of new materials and catalysts
Safety and Hazards
Future Directions
Benzimidazoles, including the compound , have shown promise in the field of medicinal chemistry . They are the basis of many natural and synthetic biologically active substances, and more than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . This suggests that there is potential for future research and development involving this compound.
Mechanism of Action
Target of Action
Compounds like “1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” often target enzymes or receptors in the body due to their ability to form multiple bonds and fit into the active sites of proteins .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds, due to the presence of the hydroxyethylamino group .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the hydroxyethylamino group might enhance its solubility, potentially affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. It could potentially alter cellular functions or signaling pathways .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: These compounds also contain nitrogen atoms in their structure and are known for their diverse pharmacological properties
Uniqueness
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is unique due to its specific substitution pattern and the presence of the hydroxyethylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-5-12-10-16(19-8-9-22)21-15-7-4-3-6-14(15)20-17(21)13(12)11-18/h3-4,6-7,10,19,22H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWNZOJRYCIVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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